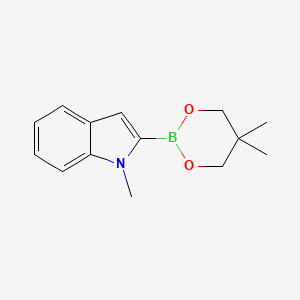

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole

描述

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole is a boron-containing heterocyclic compound characterized by an indole core substituted with a 1-methyl group and a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl moiety at the 2-position. This structure combines the electronic properties of the indole system with the reactivity of a boronic ester, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and pharmaceutical intermediate synthesis . The 5,5-dimethyl substitution on the dioxaborinan ring enhances steric stability, reducing hydrolysis susceptibility compared to unsubstituted boronic acids .

属性

IUPAC Name |

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-14(2)9-17-15(18-10-14)13-8-11-6-4-5-7-12(11)16(13)3/h4-8H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVAPCDTEBSPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC3=CC=CC=C3N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629645 | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905966-48-5 | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole typically involves the formation of the boronate ester followed by its coupling with the indole derivative. One common method involves the reaction of 1-methyl-1H-indole with a boronic acid or boronate ester in the presence of a suitable catalyst, such as palladium, under Suzuki-Miyaura coupling conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron species.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester participates in stereoconvergent nickel-catalyzed Suzuki-Miyaura couplings with alkenyl ethers to form substituted alkenes. Key findings include:

-

Catalytic System : Ni/PCy₃ (tricyclohexylphosphine) in toluene at 105°C achieves high yields (86%) and excellent E-selectivity (E/Z = 96:04) .

-

Substrate Scope :

-

Aryl and heteroaromatic boronic esters (e.g., indole, furan) are viable partners, though furan derivatives show reduced stability .

-

Electron-withdrawing (-NO₂) and donating (-OMe) substituents on the boronic ester are tolerated .

-

Steric hindrance marginally reduces E/Z ratios (e.g., 3c: E/Z = 90:10) .

-

| Entry | Ligand (mol %) | Temp (°C) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|

| 9 | PCy₃ (40) | 105 | 86 | 96:04 |

| 10 | PCy₃ (20) | 105 | 62 | 95:05 |

-

Mechanistic Insight : Nickel hydride intermediates facilitate double-bond isomerization, enabling stereoconvergence. DIBAL (diisobutylaluminum hydride) is critical for hydride transfer .

Electrophilic Substitution via Boron Activation

The boronate group directs electrophilic substitution at the indole’s 2-position:

-

Levy’s Protocol : Treatment with trialkylboranes or B-alkyl-9-BBN derivatives induces metallate rearrangement, followed by B–I elimination to yield 2-alkylindoles .

-

Example : Reaction with allyl bromides forms 2-allylindoles via iodine activation of the boron “ate” complex .

Cyclopropanation Reactions

This compound undergoes nickel-catalyzed cyclopropanation with 3,3-diphenylcyclopropene and allyl bromides:

-

Conditions : Ni catalysis (PCy₃ ligand), DIBAL, toluene, 105°C .

-

Outcome : Forms allyl-substituted cyclopropane-indole hybrids (e.g., 4w ) in 75–87% yields .

General Reaction Pathway :

textBoronic ester + 3-Bromopropene + Cyclopropene → Allylcyclopropane-Indole Product

Stability and Isomerization

-

Thermal Stability : No isomerization occurs below 105°C. Above this temperature, nickel hydride catalysts induce E→Z isomerization .

-

DIBAL Dependency : Isomerization is absent without DIBAL, confirming its role in hydride transfer .

Limitations and Incompatibilities

-

Steric Hindrance : Bulky substituents (e.g., 2p) or nitro/pyridine groups (2q–t) prevent coupling .

-

Solvent Sensitivity : Toluene outperforms polar solvents (e.g., DMF) in maintaining reaction efficiency .

This boronic ester’s versatility in cross-coupling, directed substitution, and cyclopropanation makes it valuable for synthesizing complex indole derivatives. Its reactivity is highly dependent on ligand choice, temperature, and reductants like DIBAL, as demonstrated in diverse catalytic systems .

科学研究应用

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron atom enables participation in various reactions such as:

- Borylation : The introduction of boron into organic molecules facilitates further functionalization and transformation.

- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds efficiently.

Case Study : A study demonstrated the successful borylation of indole derivatives using bis(neopentyl glycolato)diboron in the presence of palladium catalysts, yielding high selectivity for the desired products .

Medicinal Chemistry

The indole moiety is prevalent in many pharmaceuticals due to its biological activity. The incorporation of the dioxaborinane group enhances the compound's potential as a drug candidate by:

- Improving Solubility : The dioxaborinane unit can improve the solubility of otherwise hydrophobic indole derivatives.

- Targeting Mechanisms : Research indicates that compounds containing boron exhibit unique interactions with biological targets, potentially leading to novel therapeutic agents.

Case Study : Research on related indole-boron compounds has shown promising results in inhibiting specific enzymes involved in cancer progression .

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Sensors : Boron-containing compounds are being explored as sensors for detecting biomolecules and environmental pollutants.

- Polymer Chemistry : The incorporation of boron into polymers can enhance their mechanical properties and thermal stability.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for various synthetic pathways | Borylation and cross-coupling reactions |

| Medicinal Chemistry | Potential drug candidate with improved solubility and targeting mechanisms | Inhibition of cancer-related enzymes |

| Materials Science | Development of sensors and enhanced polymers | Boron-based sensors for biomolecule detection |

作用机制

The mechanism of action of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The indole ring can interact with various biological receptors, influencing signaling pathways and cellular processes.

相似化合物的比较

Research Findings and Data Tables

Table 1: Comparative Reactivity in Suzuki-Miyaura Couplings

Table 2: Hydrolytic Stability (Half-life in pH 5 Buffer)

| Compound | Half-life (h) | Reference |

|---|---|---|

| 2-(5,5-Dimethyl-dioxaborinan-2-yl)-1-methyl-1H-indole | 48 | |

| 4,4,5,5-Tetramethyl-dioxaborolan derivatives | 24 |

生物活性

The compound 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole (CAS Number: 905966-48-5) is a boron-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 243.12 g/mol. The structure features a dioxaborinane ring that is fused to a methyl-indole moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing boron can exhibit significant anticancer properties. The unique structural features of this compound suggest potential interactions with biological targets involved in cancer progression.

Mechanism of Action:

- Inhibition of Cell Proliferation: Preliminary in vitro studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism could involve the modulation of signaling pathways related to cell growth and apoptosis.

- Induction of Apoptosis: Research indicates that the compound might induce apoptosis in cancer cells by activating caspase pathways or altering mitochondrial membrane potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Boron-containing compounds are known for their ability to disrupt microbial cell membranes.

Research Findings:

- In Vitro Studies: Tests against various bacterial strains have shown promising results, suggesting that the compound may inhibit bacterial growth effectively.

- Potential Applications: These properties indicate potential applications in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Research Findings

A study conducted by Guevara et al. (2023) utilized density functional theory to analyze similar boron-containing compounds, revealing structural characteristics that may enhance biological activity through specific molecular interactions . Additionally, other research has highlighted the role of boron in enhancing the efficacy of therapeutic agents through improved bioavailability and targeted delivery .

常见问题

Basic: What synthetic methodologies are reported for 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole?

Answer:

Two catalytic systems are prominent for synthesizing boron-containing indoles:

- Nickel-catalyzed coupling : Using NiBr₂ with a N-heterocyclic carbene ligand (1,3-bis(2,4,6-trimethylphenyl)-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene) in tetrahydrofuran (THF) at 135°C under inert atmosphere yields 85% product in 36 hours .

- Rhodium-catalyzed enantioselective reactions : Employing chloro(1,5-cyclooctadiene)rhodium(I) dimer with (R)-BINAP ligand in 1,4-dioxane at 60°C achieves 56% yield over 20 hours .

Key considerations : Optimize ligand-to-metal ratios and solvent polarity to minimize side reactions.

Basic: What analytical techniques validate the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR (for fluorinated analogs) confirm regiochemistry and substituent positions. For example, 5-fluoro-1H-indole derivatives show distinct aromatic proton shifts at δ 7.8–8.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : FAB-HRMS provides exact mass confirmation (e.g., m/z 352.1425 for C₁₉H₂₀FN₃O) .

- Thin-Layer Chromatography (TLC) : Use 70:30 ethyl acetate/hexane to monitor reaction progress and purity .

Advanced: How can researchers resolve contradictions in reported yields across catalytic systems?

Answer:

Contradictory yields (e.g., 85% vs. 56% in Ni vs. Rh systems) often stem from:

- Substrate electronic effects : Electron-withdrawing groups on the indole ring may favor Rh-catalyzed pathways due to enhanced oxidative addition kinetics.

- Ligand steric bulk : Bulky ligands in Ni systems improve selectivity but reduce turnover frequency.

Methodological approach :

Perform kinetic studies under varying temperatures.

Use computational tools (DFT) to model transition states and identify rate-limiting steps .

Validate with control experiments (e.g., ligand-free conditions).

Advanced: What computational strategies predict this compound’s reactivity in Suzuki-Miyaura cross-couplings?

Answer:

- Reaction path search methods : Quantum chemical calculations (e.g., DFT) model boronate transfer barriers. For example, ICReDD’s workflow integrates computed activation energies with experimental screening to prioritize Pd/ligand combinations .

- Machine learning (ML) : Train ML models on existing boronate coupling datasets to predict optimal base (e.g., K₃PO₄ vs. Cs₂CO₃) and solvent (THF vs. dioxane) .

Validation : Compare predicted outcomes with small-scale experimental trials (≤100 mg).

Advanced: How should researchers address inconsistent spectroscopic data (e.g., unexpected NMR shifts)?

Answer:

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of methyl groups in the dioxaborinane ring .

- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational flexibility (e.g., ring puckering in dioxaborinane).

- Alternative characterization : X-ray crystallography or IR spectroscopy for boron-oxygen bond confirmation .

Basic: What purification protocols are effective for this compound?

Answer:

- Flash column chromatography : Use silica gel with 70:30 ethyl acetate/hexane (Rf ≈ 0.5) to separate boronate byproducts .

- Recrystallization : For high-purity solids, recrystallize from DMF/acetic acid (9:1) .

- Cautions : Avoid aqueous workup if the compound is moisture-sensitive; use anhydrous MgSO₄ for drying .

Advanced: What role does this compound play in medicinal chemistry research?

Answer:

While direct evidence is limited, structural analogs suggest:

- Antioxidant applications : Indole-boronate hybrids exhibit radical scavenging activity in ischemia models, likely via N-methyl group stabilization of reactive intermediates .

- Protease inhibition : Boronates act as electrophilic warheads in covalent inhibitors (e.g., targeting SARS-CoV-2 Mpro).

Experimental design :

Screen against kinase panels (e.g., Flt3 inhibition assays) .

Use SPR or ITC to measure binding affinities.

Advanced: How can scaling-up synthesis impact reaction efficiency?

Answer:

- Mass transfer limitations : In larger batches, inefficient mixing reduces catalyst-substrate contact. Use high-shear mixers or microfluidic reactors .

- Thermal gradients : Optimize heating/cooling rates to prevent decomposition (e.g., >80°C dec. observed in indoline-boronate analogs) .

Mitigation : Pilot plant trials with inline FTIR or Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。